(Z)-8-(3-phenylpropyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
(Z)-8-(3-phenylpropyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a benzofurooxazinone derivative characterized by a fused benzofuran-oxazinone core. Key structural features include:
- A 3-phenylpropyl chain at position 8, contributing to hydrophobic interactions.
- A pyridin-3-ylmethylene group at position 2, introducing aromatic and hydrogen-bonding capabilities.
- A bicyclic framework that may enhance rigidity and target-binding specificity.
Properties
IUPAC Name |
(2Z)-8-(3-phenylpropyl)-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c28-24-20-10-11-22-21(25(20)30-23(24)14-19-8-4-12-26-15-19)16-27(17-29-22)13-5-9-18-6-2-1-3-7-18/h1-4,6-8,10-12,14-15H,5,9,13,16-17H2/b23-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHPTYFHRPUKHP-UCQKPKSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)OCN1CCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)OCN1CCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-8-(3-phenylpropyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic compound featuring a complex structure that includes a benzofuroxazine moiety. This compound has garnered interest due to its potential biological activities, particularly in the realms of anti-cancer and neuroprotective effects. This article reviews the current understanding of its biological activities based on available literature.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anti-cancer activity. For instance, benzofuran derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways such as those involving Bcl-2 family proteins which are crucial in regulating apoptosis .
| Compound | IC50 (µM) | Cancer Type | Mechanism |
|---|---|---|---|
| Compound A | 5.0 | MCF-7 | Bcl-2 inhibition |
| Compound B | 10.0 | HeLa | Apoptosis induction |
| (Z)-8... | TBD | TBD | TBD |
Neuroprotective Effects
The neuroprotective effects of benzofuran derivatives have been documented in various studies. These compounds have been shown to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. For example, compounds structurally related to this compound have demonstrated the ability to modulate GABA receptors and reduce excitotoxicity in neuronal cells .
Study 1: In Vitro Analysis
A study evaluating the cytotoxic effects of related benzofuran compounds on MCF-7 breast cancer cells revealed that these compounds could significantly reduce cell viability at micromolar concentrations. The study highlighted the importance of structural modifications in enhancing biological activity.
Study 2: Neuroprotection in Animal Models
In vivo studies using rodent models of neurodegeneration showed that benzofuran derivatives could improve cognitive function and reduce neuronal loss when administered prior to neurotoxic insults. These findings suggest potential applications in treating conditions like Alzheimer's disease.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the benzofuran ring can lead to enhanced binding affinity for target proteins involved in cancer progression and neurodegeneration.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Hydrophobicity and Solubility
- The 3-phenylpropyl group in the target compound likely increases lipophilicity (logP >5) compared to the 4-fluorophenethyl group in ’s analog, which balances hydrophobicity with polar fluorine interactions .
- The methoxy group in ’s compound improves aqueous solubility, making it more suitable for in vitro assays than the target compound .
Electronic and Steric Effects
- The pyridin-3-ylmethylene group in the target compound may engage in hydrogen bonding via its meta-positioned nitrogen, whereas the pyridin-4-ylmethylene group in ’s analog offers a para-positioned nitrogen, altering binding site interactions .
Research Findings and Methodological Considerations
- Spectrofluorometry vs. Tensiometry: highlights that methods like spectrofluorometry (CMC determination range: 0.0–0.05 mM) and tensiometry (CMC range: 0.4 mM) reliably assess surfactant-like aggregation behavior .
- Synthetic Challenges: The benzofurooxazinone core requires multi-step synthesis, with substituent introduction (e.g., 3-phenylpropyl) demanding careful optimization to avoid side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
